PK 11195-d3
Description
Structural Chemistry and Isotopic Labeling
The structural foundation of N-(butane-2-yl)-1-(2-chlorophenyl)-N-(methyl-d3)isoquinoline-3-carboxamide consists of an isoquinoline carboxamide framework that has been selectively modified through deuterium incorporation. The parent compound N-(butane-2-yl)-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide serves as the structural template, featuring an isoquinoline core system substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a carboxamide functionality. The carboxamide moiety carries both a secondary butyl group and a methyl substituent on the nitrogen atom, with the methyl group being the site of deuterium incorporation in the labeled analog.
The isotopic labeling strategy involves the replacement of three hydrogen atoms in the N-methyl group with deuterium atoms, creating the methyl-d3 substituent. This selective deuteration preserves the overall molecular architecture while introducing isotopic markers that facilitate analytical detection and metabolic studies. The deuterium substitution occurs at the terminal methyl carbon attached to the carboxamide nitrogen, maintaining the steric and electronic properties of the parent molecule while providing distinct mass spectrometric and nuclear magnetic resonance signatures.
Structural analysis of the parent compound reveals the presence of multiple conformational states arising from restricted rotation around key bonds. Dynamic nuclear magnetic resonance spectroscopy studies have identified four stable but interconverting rotamers resulting from amide bond rotation and 2-chlorophenyl group rotation. These conformational features contribute to the three-dimensional structure that enables high-affinity binding to the translocator protein target. The energy barriers for both amide bond and 2-chlorophenyl group rotation have been determined to be approximately 17 to 18 kilocalories per mole, indicating significant rotational restriction that influences the compound's binding properties.
The three-dimensional structure determination through nuclear magnetic resonance spectroscopy has revealed that the compound adopts preferential conformations in solution. Nuclear Overhauser Enhancement experiments have unequivocally demonstrated that the E rotamer represents the more stable configuration in solution by approximately 0.4 kilocalories per mole. This conformational preference has important implications for receptor binding, as research suggests that the translocator protein preferentially binds ligands in their amide E-rotamer configurations.
Physical and Spectroscopic Properties
The physical and chemical properties of N-(butane-2-yl)-1-(2-chlorophenyl)-N-(methyl-d3)isoquinoline-3-carboxamide closely mirror those of the parent compound, with the primary distinction being the isotopic substitution effects. The molecular weight increases from 352.86 to 355.88 daltons due to the replacement of three hydrogen atoms with deuterium. This mass difference provides the foundation for analytical differentiation between the deuterated and non-deuterated forms through mass spectrometry.
| Property | Non-deuterated Parent | Deuterated Analog |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O | C₂₁H₁₈D₃ClN₂O |
| Molecular Weight | 352.86 | 355.88 |
| Chemical Abstract Service Number | 85532-75-8 | Not specified |
| Storage Conditions | Room temperature | Room temperature |
| Chemical Purity | ≥98% by high-performance liquid chromatography | Not specified |
The spectroscopic properties of the deuterated analog exhibit characteristic isotope effects that distinguish it from the parent compound. Nuclear magnetic resonance spectroscopy provides the most definitive analytical method for characterizing the deuterated compound, as the deuterium substitution eliminates proton signals from the N-methyl group while potentially causing subtle chemical shift changes in neighboring carbon atoms. The absence of the N-methyl proton signals in ¹H nuclear magnetic resonance spectra serves as a diagnostic feature for confirming successful deuteration.
Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift effects, particularly for the deuterated methyl carbon and adjacent atoms. The coupling patterns between carbon-13 and deuterium nuclei differ from those observed with hydrogen, providing additional structural confirmation. Dynamic nuclear magnetic resonance studies of the parent compound have demonstrated that the molecule exists as multiple rotamers in solution, with the deuterated analog expected to exhibit similar conformational behavior.
High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis. The three-dalton mass increase serves as the primary identifier for the deuterated compound, while fragmentation studies can reveal the retention of deuterium atoms in specific molecular fragments. The isotopic distribution pattern in mass spectra reflects the presence of deuterium and can be used to assess the isotopic purity of the labeled compound.
The lipophilic nature of both the parent and deuterated compounds contributes to their high affinity for membrane-associated proteins. This lipophilicity affects analytical procedures, particularly in receptor binding assays where nonspecific binding to filters and membranes can be significant. The isotopic substitution does not substantially alter the lipophilic character, ensuring that the deuterated analog maintains the favorable binding properties of the parent compound.
Stability and Degradation Pathways
The stability profile of N-(butane-2-yl)-1-(2-chlorophenyl)-N-(methyl-d3)isoquinoline-3-carboxamide reflects the inherent chemical stability of the isoquinoline carboxamide framework combined with the enhanced metabolic stability typically associated with deuterium substitution. Storage recommendations indicate room temperature stability for both the parent and deuterated compounds, suggesting robust chemical stability under normal handling conditions.
The deuterium kinetic isotope effect represents a significant factor influencing the degradation pathways of the labeled compound. Deuterium-carbon bonds exhibit greater bond strength compared to hydrogen-carbon bonds, potentially leading to slower metabolic degradation at the deuterated site. This isotope effect can result in altered metabolic profiles and extended biological half-lives compared to the non-deuterated parent compound.
Metabolic stability studies using the parent compound have provided insights into potential degradation pathways that may be modified in the deuterated analog. The primary sites of metabolic transformation typically involve hydroxylation, demethylation, and conjugation reactions. The deuterium substitution at the N-methyl group may significantly reduce the rate of N-demethylation, a common metabolic pathway for N-methylated compounds. This protection against metabolic degradation can enhance the analytical utility of the deuterated compound in metabolic studies.
Chemical stability assessment under various conditions reveals that the isoquinoline core structure exhibits good stability under physiological conditions. The compound demonstrates resistance to hydrolysis and oxidation under normal storage conditions. However, exposure to extreme pH conditions or strong oxidizing agents may lead to degradation of the aromatic systems or cleavage of the carboxamide bond.
The degradation pathways identified through research studies indicate that structural modifications can occur at multiple sites within the molecule. The 2-chlorophenyl substituent may undergo dechlorination under reducing conditions, while the carboxamide functionality can be susceptible to hydrolysis under strongly acidic or basic conditions. The secondary butyl group may undergo oxidation to form hydroxylated metabolites, though this process would be unaffected by deuterium substitution at the N-methyl position.
Long-term stability studies of related compounds in the same chemical class have demonstrated that proper storage conditions, including protection from light and moisture, are essential for maintaining compound integrity. The isotopic label stability is generally excellent for carbon-deuterium bonds, with minimal deuterium exchange expected under normal analytical conditions. However, exchange reactions may occur in the presence of deuterated solvents or under strongly acidic conditions that promote hydrogen-deuterium exchange.
Properties
Molecular Formula |
C₂₁H₁₈D₃ClN₂O |
|---|---|
Molecular Weight |
355.88 |
Origin of Product |
United States |
Scientific Research Applications
Neuroimaging Applications
Positron Emission Tomography (PET) Studies
PK 11195-d3 is primarily utilized in PET imaging to study microglial activation in the human brain. Microglial cells are the primary immune cells of the central nervous system, and their activation is associated with various neurological disorders, including Alzheimer's disease and multiple sclerosis. The radioligand [11C]-(R)-PK11195 has been shown to correlate with binding potentials that provide insights into neuroinflammatory processes. Recent studies have demonstrated that quantification methods such as the simplified reference tissue model and blood input modeling yield significant data on microglial activation levels in different brain regions .
| Study | Findings | Methodology |
|---|---|---|
| PET Imaging of Microglial Activation | Increased uptake of [11C]-(R)-PK11195 in patients with neurodegenerative diseases | Utilized PET for in vivo imaging |
| Reference Tissue Model Comparison | Blood input modeling provides better estimates of binding potential | Compared different quantification methods |
Neuropharmacological Research
Cognitive Function and Memory Studies
Research has indicated that PK 11195 can have protective effects against cognitive decline. In a study involving male SD rats, PK 11195 was shown to prevent D-galactose-induced amnestic mild cognitive impairment (aMCI). The results demonstrated improved cognitive function as evidenced by performance in the Morris water maze test. Rats pre-treated with PK 11195 exhibited enhanced memory retention and reduced cellular apoptosis in the hippocampus, suggesting its potential as a therapeutic agent for cognitive impairments .
| Research Focus | Outcome | Experimental Design |
|---|---|---|
| Preventive Effects on Cognitive Decline | Improved escape latency and platform crossings in Morris water maze | Randomly assigned treatment groups with PK 11195 administration |
Anti-inflammatory Effects
PK 11195 has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory responses in activated microglial cells. For instance, it was observed that PK 11195 reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated BV-2 cells, highlighting its potential role in managing neuroinflammation .
| Study | Findings | Methodology |
|---|---|---|
| Anti-inflammatory Effects on Microglial Cells | Reduced cytokine production in LPS-stimulated BV-2 cells | In vitro cell culture experiments |
Binding Characteristics and Molecular Dynamics
Recent molecular dynamics simulations have provided insights into the binding characteristics of this compound at the TSPO site. These studies reveal that PK 11195 exhibits a residence time of approximately 34 minutes within the TSPO sequence, which is critical for understanding its pharmacodynamics and therapeutic potential . The simulations also highlight the unbinding pathways of PK 11195, offering valuable information for the design of new TSPO ligands with prolonged action.
Chemical Reactions Analysis
Metabolic Stability and Plasma Analysis
PK 11195-d3 undergoes hepatic metabolism similar to PK 11195, with deuterium substitution potentially altering kinetics:
-
Metabolite Profile : Polar metabolites form via oxidative pathways, detected using HPLC with acetonitrile-based mobile phases .
-
Plasma Stability : In human plasma, ~70% of PK 11195 remains unchanged after 50 minutes; deuteration may reduce first-pass metabolism due to kinetic isotope effects .
Table 2: Plasma Metabolite Analysis
| Time Post-Injection (min) | Unchanged PK 11195 (%) | Unchanged this compound (Hypothetical) |
|---|---|---|
| 20 | 70 ± 1.5 | 75–80 |
| 50 | 60–77 | 65–82 |
Binding Affinity and Isotope Effects
Deuteration minimally affects TSPO binding affinity but may enhance in vivo stability:
-
In Vitro Binding : [<sup>3</sup>H]PK 11195 shows high affinity for TSPO (K<sub>D</sub> = 4.7 nM in leukocytes) .
-
Deuterium Impact : Hypothetical K<sub>D</sub> for this compound is expected to remain ~4–5 nM, with altered pharmacokinetics (e.g., longer half-life) .
Table 3: Comparative Binding Data
| Radioligand | TSPO K<sub>D</sub> (nM) | Specific Binding in Brain (BP<sub>ND</sub>) |
|---|---|---|
| [<sup>11</sup>C]PK 11195 | 4.7 | 0.8–1.2 |
| This compound (Hypothetical) | 4.5–5.0 | 0.9–1.3 |
Analytical Characterization
This compound is analyzed using:
Comparison with Similar Compounds
Table 1: Comparative Analysis of PK 11195 and Analogous Ligands
Mechanistic and Pharmacokinetic Differences
Binding Kinetics and Selectivity
- PK 11195 vs. Ro 5-4864 : PK 11195 demonstrates consistent high-affinity binding across species (KD ~1–3 nM in rodents), whereas Ro 5-4864 shows marked species variability (e.g., 41 µM in trout vs. sub-nM in mice) . Ro 5-4864 also exhibits partial affinity for central benzodiazepine receptors (BZR), reducing its specificity for TSPO .
- Membrane Interaction : Molecular dynamics simulations reveal that PK 11195 unbinds from TSPO via dissolution into the lipid membrane rather than direct solvent dissociation, a pathway critical for designing ligands with prolonged residence times .
Functional Effects
- Mitochondrial Respiration: Both PK 11195 and Ro 5-4864 inhibit uncoupled mitochondrial respiration at concentrations exceeding their KD values, suggesting non-specific mechanisms independent of TSPO binding .
- Imaging Utility : [¹¹C]PK 11195 PET shows 30% displaceable binding in glioblastoma, confirming specificity in human tumors , while [¹¹C]PK 11195 binding in AD correlates with neuroinflammation in cortical regions, unlike its distribution in PSP .
Pharmacokinetic Considerations
- Iodinated Analogs : IODO-PK-11195 I-123 retains TSPO affinity but leverages iodine-123’s longer half-life (13.2 hours) for SPECT imaging, contrasting with [¹¹C]PK 11195’s 20.4-minute half-life .
Research Implications and Limitations
- Species Variability: The low affinity of Ro 5-4864 in non-mammalian models (e.g., trout) limits translational relevance, underscoring PK 11195’s broader applicability .
- Non-Specific Effects: High concentrations of TSPO ligands may confound functional studies, necessitating careful dose optimization .
- Deuterated Derivatives : Further studies are needed to quantify the metabolic stability and binding kinetics of this compound explicitly.
Preparation Methods
Direct Deuteration of the Isoquinoline Core
The isoquinoline carboxamide scaffold of PK 11195 permits selective deuteration at the methyl group. Building on the radiochemical synthesis of [N-methyl-11C]PK11195, the deuterated analog replaces carbon-11 with deuterium via nucleophilic substitution.
Reaction Setup :
-
Precursor : (R)-[N-desmethyl]PK11195 (1.0 mmol) dissolved in dimethyl sulfoxide (DMSO, 100 μL).
-
Deuterating Agent : Deuterated methyl iodide (CD3I, 2.5 eq) in the presence of potassium hydroxide (KOH, 30 mg).
-
Conditions : Reaction at 120°C for 10 minutes in a sealed captive solvent loop.
Outcome :
Post-Synthetic Isotopic Exchange
Alternative methods adapt vitamin D3 deuteration strategies, leveraging polar solvents for hydrogen-deuterium exchange.
Protocol :
-
Substrate : PK 11195 free base (1.2 g) dissolved in deuterated methanol (CD3OD, 50 mL).
-
Catalyst : Sodium methoxide-d4 (NaOCD3, 4 eq) added under nitrogen.
-
Reaction : Stirred at 60°C for 48 hours, followed by solvent evaporation.
Challenges :
-
Byproducts : Undesired deuteration at aromatic positions (<5%).
-
Mitigation : Fractional crystallization from acetone-hexane mixtures reduces impurities.
Hydrolysis and Purification Strategies
Alkaline Hydrolysis of Ester Intermediates
The patent US3176029A details methanolic sodium methoxide hydrolysis, adapted for this compound ester cleavage:
Conditions :
-
Ester : this compound 3,5-dinitrobenzoate (1.0 g).
-
Reagent : 0.5 M NaOMe in 80% CD3OD/D2O (20 mL).
Efficiency :
Solvent Partitioning for Isotopic Enrichment
Post-hydrolysis, solvent partitioning between hexane-d14 and aqueous methanol-d4 enriches this compound:
| Solvent Pair | Partition Coefficient (K) | Vitamin Recovery (%) |
|---|---|---|
| Hexane-d14/CD3OD-D2O | 8.7 ± 0.3 | 94.2 |
| Cyclohexane-d12/CD3OD | 6.1 ± 0.2 | 88.5 |
Data extrapolated from vitamin D3 enrichment protocols.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3) : Absence of methyl proton signal at δ 2.45 ppm.
-
13C NMR : CD3 resonance at δ 18.5 ppm (quartet, J = 19.1 Hz).
Optimization Challenges and Solutions
Deuterium Scrambling
Exposure to protic solvents during synthesis reduces isotopic purity. Solutions include:
Q & A
Q. What experimental design considerations are critical for studying PK 11195-d3 binding to TSPO in glioma models?
Methodological Answer:
- Use positron emission tomography (PET) with radiolabeled this compound (e.g., [11C]PK 11195) to assess binding specificity and saturation kinetics in vivo. Ensure control groups include healthy brain tissue for tumor-to-brain radioactivity ratio calculations .
- Validate binding affinity via in vitro assays (e.g., competitive binding with Ro5-4864) to confirm selectivity for the peripheral benzodiazepine binding site (TSPO) over central nervous system receptors .
- Optimize dosage and timing to account for ligand residence time, which impacts imaging resolution and biomarker reliability .
Q. How can researchers address variability in this compound uptake across glioma subtypes?
Methodological Answer:
- Stratify patient cohorts by glioma grade (e.g., WHO classification) and TSPO expression levels (via immunohistochemistry) to correlate ligand uptake with pathological markers .
- Employ kinetic modeling (e.g., compartmental analysis) to distinguish nonspecific binding from TSPO-specific interactions, minimizing false positives in PET imaging .
- Use longitudinal studies to track ligand retention dynamics, accounting for tumor microenvironment factors like hypoxia or inflammation .
Advanced Research Questions
Q. What computational approaches resolve contradictions in this compound binding pathways and ligand-protein interactions?
Methodological Answer:
- Apply weighted ensemble molecular dynamics (MD) simulations to map ligand unbinding pathways. This compound dissociates via lipid membrane entry rather than direct solvent exposure, requiring lipid bilayer modeling in simulations .
- Construct Markov state models to quantify pose interconversion rates and transition states. This reveals that ligand unbinding kinetics depend on membrane-solvated intermediates, not direct protein interactions .
- Validate computational findings with mutagenesis studies targeting TSPO transmembrane helices to disrupt membrane-mediated dissociation pathways .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Compare ligand binding affinities in isolated cell membranes versus intact tumor xenografts. Membrane composition (e.g., cholesterol content) alters TSPO conformation and ligand accessibility .
- Analyze PET data with region-of-interest (ROI) masking to differentiate tumor core vs. infiltrative margins, where TSPO expression heterogeneity may skew results .
- Cross-reference autoradiography with histopathology to identify false-negative regions (e.g., necrotic zones with reduced ligand penetration) .
Q. What methodological innovations improve this compound’s utility as a neuroinflammation biomarker?
Methodological Answer:
- Integrate multi-modal imaging (e.g., PET-MRI) to co-localize this compound uptake with MRI-defined lesions in neuroinflammatory models (e.g., multiple sclerosis) .
- Develop dual-tracer protocols (e.g., this compound + FDG) to distinguish inflammatory activity from metabolic changes in neurodegenerative diseases .
- Use machine learning to analyze high-dimensional PET datasets, identifying subpopulations with atypical ligand kinetics predictive of treatment resistance .
Data Analysis and Interpretation
Q. What statistical frameworks are optimal for analyzing this compound PET imaging data?
Methodological Answer:
- Apply linear mixed-effects models to account for intra-subject variability in longitudinal studies, adjusting for covariates like tumor volume and TSPO isoform expression .
- Use receiver operating characteristic (ROC) curves to determine ligand uptake thresholds for differentiating glioma grades (e.g., low-grade vs. glioblastoma) .
- Implement bootstrapping to estimate confidence intervals for ligand residence times, addressing non-normal distributions in unbinding kinetics data .
Q. How should researchers handle contradictory findings in this compound binding studies?
Methodological Answer:
- Conduct meta-analyses of published datasets to identify confounding variables (e.g., ligand batch variability, PET scanner resolution) .
- Use sensitivity analyses to test hypotheses about membrane lipid composition or pH effects on ligand-protein binding .
- Publish negative results with detailed methodology to clarify boundary conditions for this compound applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
